Dotma
Overview
Description
Dotma refers to a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic ligand known for its ability to form stable complexes with lanthanide ions (Ln3+). It's particularly relevant in the development of imaging agents due to its enhanced properties over the parent compound, DOTA.
Synthesis Analysis
The synthesis of Dotma involves the tetramethylation of DOTA, leading to improved imaging agent properties. This modification yields a compound that exhibits a preference for certain coordination isomers, which are crucial for its rapid water exchange kinetics, an essential feature for imaging agents (Aime et al., 2011).
Molecular Structure Analysis
Dotma's molecular structure, particularly its Ln(3+) chelates, favors the monocapped twisted square antiprismatic (TSAP) coordination isomer. This structural preference is linked to its enhanced imaging capabilities, as evidenced by the more rapid water exchange kinetics compared to DOTA. The Gd-DOTMA example highlights this feature, with specific bond distances contributing to its effectiveness (Aime et al., 2011).
Chemical Reactions and Properties
Chemical modifications of Dotma, including the introduction of functional groups through click chemistry, enable site-specific derivatization of biomolecules. This adaptability allows for precise conjugation with peptides, enhancing its utility in targeted imaging and therapy applications (Wängler et al., 2011).
Physical Properties Analysis
The physical properties of Dotma, including its thermodynamic stability and water exchange kinetics, are critical for its application as an imaging agent. Its Ln(3+) chelates display high thermodynamic stabilities, which, combined with their specific coordination geometry, contribute to Dotma's effectiveness in imaging applications (Aime et al., 2011).
Scientific Research Applications
Intracellular Delivery : DOTMA liposomes are effective in delivering DNA and RNA into cells. They can also deliver purified transcription factors, thus enabling the expression of specific genes (Düzgüneş & Felgner, 1993).
Cancer Research : DOTMA-based amides (DOTMAMs) have been explored as a platform for developing PARACEST MRI contrast agents, which are valuable in cancer diagnosis and research (Suchý et al., 2016).
Enhancing Antisense Oligonucleotide Activity : DOTMA significantly increases the activity of antisense oligonucleotides by improving cellular uptake and altering intracellular distribution, making it a promising tool for gene therapy (Bennett et al., 1992).
In Vivo Imaging and Diagnostics : Tm(DOTMA) labeled cells can be used for monitoring the delivery of therapeutic cells to target organs in vivo, offering a new avenue in the field of medical imaging (Reifschneider et al., 2015).
Gene Therapy : DOTMA-Tween 80 lipid formulations are effective in delivering genes to internal organs, especially with higher DOTMA to DNA and DOTMA to Tween 80 ratios. This can be crucial for gene therapy applications (Liu et al., 1997).
Inducing Cell Death in Cancer Cells : DOTAP- and DOTMA-containing nanoparticles can induce cell death in cancer cells through the production of reactive oxygen species, even in the absence of other therapeutic agents (Yun et al., 2016).
Transfection Efficiency : DOTMA is widely used for both in vitro and in vivo transfections, where it facilitates the transfer of DNA into cells (Hurley et al., 2004).
Cell Tracking in MR Imaging : Tm-DOTMA-labeled cells can be used for cell tracking in proton MR imaging, providing an alternative to established cell-tracking methods (Schmidt et al., 2014).
Safety And Hazards
When handling DOTMA, ensure good ventilation at the workstation and wear personal protective equipment6. Do not eat, drink, or smoke when using this product. Always wash hands after handling the product6.
Future Directions
The future of DOTMA and similar cationic lipids lies in their potential for gene therapy7. The superior potency of DOTMA/DODMA could be attributed to higher uptake and improved ability to facilitate siRNA release from endosomes subsequent to uptake8. This may provide new insights into RNAi transfection pathways and have implications on cationic LNP design8.
properties
IUPAC Name |
2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGWQMRUWMSZIU-LQDDAWAPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dotma | |
CAS RN |
104162-48-3 | |
Record name | N-(1-(2,3-Dioleyloxy)propyl)-N,N,N-trimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104162483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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